9-(4-chlorophenyl)-3H-purine-2,6-dione

Description

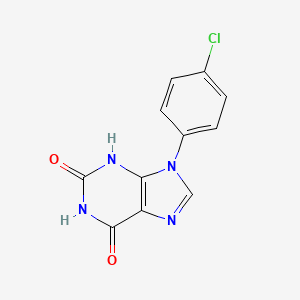

Structure

2D Structure

3D Structure

Properties

CAS No. |

21314-10-3 |

|---|---|

Molecular Formula |

C11H7ClN4O2 |

Molecular Weight |

262.65 g/mol |

IUPAC Name |

9-(4-chlorophenyl)-3H-purine-2,6-dione |

InChI |

InChI=1S/C11H7ClN4O2/c12-6-1-3-7(4-2-6)16-5-13-8-9(16)14-11(18)15-10(8)17/h1-5H,(H2,14,15,17,18) |

InChI Key |

GDPWJVYHZWPCCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC3=C2NC(=O)NC3=O)Cl |

Origin of Product |

United States |

Molecular Mechanisms of Action and Biological Target Interactions

Modulation of G Protein-Coupled Receptors (GPCRs)

The purine (B94841) structure is a key pharmacophore for interaction with numerous GPCRs, most notably the adenosine (B11128) receptors. The introduction of various substituents on the purine ring system modulates the affinity and selectivity for different receptor subtypes.

Adenosine Receptor Antagonism and Agonism (A1, A2A, A2B, A3)

Adenosine receptors are a family of four GPCR subtypes (A1, A2A, A2B, and A3) that mediate the physiological effects of adenosine. Xanthine (B1682287) derivatives, such as caffeine (B1668208) and theophylline (B1681296), are classical non-selective antagonists of these receptors. nih.gov The pharmacological activity of substituted xanthines at adenosine receptors is a primary area of investigation for this class of compounds. biointerfaceresearch.comnih.gov

Research into the structure-activity relationships of xanthine derivatives has shown that substitutions at the N1, N3, C8, and N9 positions can significantly influence binding affinity and selectivity for the different adenosine receptor subtypes. However, a review of the scientific literature did not yield specific binding affinity or functional data (e.g., Ki, IC50, agonist or antagonist activity) for 9-(4-chlorophenyl)-3H-purine-2,6-dione at any of the adenosine A1, A2A, A2B, or A3 receptors.

Table 1: Adenosine Receptor Binding Profile of this compound This table is intended to display binding affinities (Ki) and functional activity. However, specific experimental data for the compound is not available in the public domain.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |

| Adenosine A1 | Data not available | Data not available |

| Adenosine A2A | Data not available | Data not available |

| Adenosine A2B | Data not available | Data not available |

| Adenosine A3 | Data not available | Data not available |

Serotonin (B10506) Receptor Ligand Properties (5-HT1A, 5-HT2A, 5-HT6, 5-HT7)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large and diverse family of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that are key targets for therapeutics addressing central nervous system disorders. While some multi-target compounds are designed to interact with both purinergic and serotonergic systems, the xanthine scaffold is not a classic pharmacophore for serotonin receptor binding.

A thorough search of scientific databases for research on this compound did not reveal any studies investigating its properties as a ligand for the 5-HT1A, 5-HT2A, 5-HT6, or 5-HT7 serotonin receptor subtypes. Therefore, no binding affinity or functional data are available.

Table 2: Serotonin Receptor Binding Profile of this compound This table is intended to display binding affinities (Ki). However, specific experimental data for the compound is not available in the public domain.

| Receptor Subtype | Binding Affinity (Ki) |

| Serotonin 5-HT1A | Data not available |

| Serotonin 5-HT2A | Data not available |

| Serotonin 5-HT6 | Data not available |

| Serotonin 5-HT7 | Data not available |

Dopamine (B1211576) D2 Receptor Interactions

The dopamine D2 receptor is a critical GPCR in the central nervous system and the primary target for both typical and atypical antipsychotic medications. There is significant interest in developing compounds that modulate D2 receptor activity, often in conjunction with other targets like adenosine A2A receptors, for treating neurodegenerative and psychiatric disorders.

Despite the known interplay between the adenosine and dopamine systems, direct interaction of simple xanthine derivatives with the dopamine D2 receptor is not a commonly reported mechanism of action. The scientific literature lacks any specific data regarding the binding affinity or functional modulation of the dopamine D2 receptor by this compound.

Enzyme Inhibition and Activation

The purine scaffold of this compound also serves as a template for the design of enzyme inhibitors, targeting enzymes involved in nucleotide synthesis or neurotransmitter metabolism.

Flavin-Dependent Thymidylate Synthase (FDTS) Inhibition

Flavin-Dependent Thymidylate Synthase (FDTS), encoded by the thyX gene, represents a novel pathway for the synthesis of thymidylate (dTMP), an essential DNA precursor. This enzyme is found in numerous pathogenic microorganisms but is absent in humans, making it an attractive target for the development of new selective antibiotics.

While no studies were identified that specifically test this compound, research on related purine-like scaffolds has been conducted. For example, studies on pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives have explored their potential as FDTS inhibitors. However, direct inhibitory data (e.g., IC50) for this compound against FDTS is not available in the current body of scientific literature.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine and other monoamine neurotransmitters. Inhibition of MAO-B increases dopamine levels in the brain and is a validated strategy for the treatment of Parkinson's disease. The xanthine structure has been investigated as a potential scaffold for the development of MAO-B inhibitors. biointerfaceresearch.com

Structure-activity relationship studies have shown that substitutions on the xanthine core can lead to potent and selective MAO-B inhibition. Despite this, specific experimental data on the inhibitory potency (e.g., IC50, Ki) of this compound against MAO-B has not been reported in the reviewed literature.

Table 3: Enzyme Inhibition Profile of this compound This table is intended to display the inhibitory concentration (IC50) or inhibition constant (Ki). However, specific experimental data for the compound is not available in the public domain.

| Enzyme Target | Inhibition Data (IC50/Ki) |

| Flavin-Dependent Thymidylate Synthase (FDTS) | Data not available |

| Monoamine Oxidase B (MAO-B) | Data not available |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones. A number of purine-based compounds have been investigated as DPP-IV inhibitors for the management of type 2 diabetes. The general mechanism of these inhibitors involves binding to the active site of the DPP-IV enzyme, thereby preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). However, specific studies detailing the inhibitory activity and mechanism of action of this compound against DPP-IV are not readily found in the available literature.

Modulation of Purinergic System Enzymes (e.g., catabolic enzymes)

The purinergic system comprises a complex network of receptors, ligands, and enzymes that regulate a wide array of physiological processes. Purine-based compounds can modulate this system by interacting with various enzymes involved in purine metabolism, such as adenosine deaminase or xanthine oxidase. These interactions can have significant therapeutic implications. At present, there is a lack of specific research detailing the effects of this compound on the catabolic enzymes of the purinergic system.

Cellular Signaling Pathway Interventions

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cellular processes such as proliferation, differentiation, and apoptosis. The potential for purine derivatives to modulate this pathway has been a subject of interest in cancer research. However, specific investigations into the effects of this compound on the components of the MAPK pathway have not been identified in the public scientific record.

Nuclear Factor-kappa B (NF-κB) Pathway Engagement

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response and cell survival. The anti-inflammatory potential of some purine analogues has been attributed to their ability to inhibit this pathway. Despite the therapeutic potential, there is no specific information available concerning the engagement of this compound with the NF-κB pathway.

Impact on Cell Cycle Regulation and Apoptosis Induction Pathways

Many purine derivatives have been synthesized and evaluated for their anticancer properties, often acting through the disruption of the cell cycle and the induction of apoptosis. These compounds can target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs), or modulate the expression of pro- and anti-apoptotic proteins. While this is a common mechanism for purine-based compounds, specific studies detailing the impact of this compound on cell cycle progression and apoptotic pathways are not available in the reviewed literature.

Other Proposed Molecular Interactions

Beyond the aforementioned pathways, the diverse chemical nature of purine derivatives allows for a wide range of potential molecular interactions. However, without specific experimental data, any proposed interactions for this compound would be purely speculative.

Effects on Tyrosine Kinases

Substituted purines have been widely investigated as inhibitors of tyrosine kinases, a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer. While direct and extensive research on the inhibitory activity of this compound against a broad panel of tyrosine kinases is not widely published, the broader class of 2,6,9-trisubstituted purines has shown significant potential in this area.

Research on related compounds provides insights into the potential activity of this specific molecule. For instance, various 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of several tyrosine kinases, including Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3). nih.gov In one study, certain 2,6,9-trisubstituted purines demonstrated inhibitory concentrations (IC50) in the nanomolar range against Bcr-Abl. nih.gov Another study highlighted the potent inhibitory activity of 2,6,9-trisubstituted purines against Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), a receptor tyrosine kinase implicated in certain leukemias.

While a comprehensive screening of this compound is not available in the public domain, the existing data on analogous compounds suggest that it may exhibit inhibitory activity against a range of tyrosine kinases. The 4-chlorophenyl substituent at the 9-position is a common feature in many kinase inhibitors and can contribute to the binding affinity within the ATP-binding pocket of these enzymes.

Table 1: Illustrative Tyrosine Kinase Inhibition by Structurally Related Purine Analogs

| Kinase Target | Compound Class | Reported IC50 |

| Bcr-Abl | 2,6,9-trisubstituted purine | Nanomolar range |

| BTK | 2,6,9-trisubstituted purine | Sub-micromolar range |

| FLT3 | 2,6,9-trisubstituted purine | Sub-micromolar range |

| PDGFRα | 2,6,9-trisubstituted purine | Nanomolar range |

This table is illustrative and based on findings for the broader class of 2,6,9-trisubstituted purines, as specific data for this compound is limited.

General Receptor Affinities and Selectivity Profiles

Beyond tyrosine kinases, the purine scaffold can interact with a wide array of other biological receptors. The specific substitution pattern of this compound dictates its affinity and selectivity for these targets.

A notable finding for a closely related compound provides a strong indication of a potential biological target for this class of molecules. A study on the discovery of novel cannabinoid type 1 (CB1) receptor antagonists identified a compound with a 9-(4-chlorophenyl)purine core as a potent and selective antagonist. nih.gov This particular analog demonstrated subnanomolar potency at human CB1 receptors, with a binding affinity (Ki) of 0.7 nM. nih.gov This highlights the potential of the 9-(4-chlorophenyl)purine scaffold to interact with G-protein coupled receptors (GPCRs) like the CB1 receptor.

The selectivity profile of such compounds is crucial for their potential therapeutic applications. The aforementioned CB1 receptor antagonist was found to be highly selective for the CB1 receptor over the CB2 receptor. This selectivity is a critical attribute, as it can minimize off-target effects.

Table 2: Receptor Affinity of a Structurally Related 9-(4-chlorophenyl)purine Analog

| Receptor Target | Compound | Binding Affinity (Ki) |

| Cannabinoid Type 1 (CB1) | 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide | 0.7 nM |

This table presents data for a specific, structurally related compound to illustrate the potential receptor interactions of the 9-(4-chlorophenyl)purine scaffold.

Biological Activities and Pre Clinical Pharmacological Evaluation in Research Models

In Vitro Studies of Biological Activity

In vitro studies are crucial for the initial characterization of a compound's biological effects at a cellular and molecular level. However, a comprehensive search of scientific literature did not yield specific data for 9-(4-chlorophenyl)-3H-purine-2,6-dione in the following standard assays.

Antiproliferative and Cytostatic Effects in Cancer Cell Lines (e.g., HepG2, Huh7, MCF7, A549, HeLa, Panc-1)

The potential of purine (B94841) analogs to inhibit the growth of cancer cells is a significant area of research. nih.govnih.govnih.govnih.govsemanticscholar.org Typically, the antiproliferative and cytostatic effects of a compound are evaluated against a panel of human cancer cell lines. This involves determining the concentration of the compound that inhibits cell growth by 50% (GI50) or the concentration that kills 50% of the cells (IC50).

A thorough review of available scientific literature did not uncover any studies reporting the antiproliferative or cytostatic effects of this compound on the commonly used cancer cell lines such as HepG2 (liver carcinoma), Huh7 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical cancer), or Panc-1 (pancreatic cancer). Therefore, no data table of GI50 or IC50 values can be provided for this specific compound.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Purine derivatives have been investigated for their potential to inhibit the growth of pathogenic microorganisms. drugbank.comresearchgate.net Antimicrobial screening typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a range of bacterial and fungal strains.

No specific studies detailing the antibacterial or antifungal efficacy of this compound were identified in the searched literature. Consequently, there is no available data on its activity against common bacterial or fungal pathogens.

Antiviral Properties

The structural similarity of purine analogs to endogenous nucleosides makes them candidates for antiviral drug development. nih.govnih.gov Antiviral activity is typically assessed in cell culture models infected with specific viruses, where the ability of the compound to inhibit viral replication is measured.

There is no available research in the public domain that has evaluated the antiviral properties of this compound against any known viruses.

Anti-inflammatory Response Modulation

Xanthine (B1682287) and its derivatives are known to possess anti-inflammatory properties, often through the inhibition of phosphodiesterases or antagonism of adenosine (B11128) receptors. nih.govnih.govresearchgate.net In vitro assays to assess anti-inflammatory effects can include measuring the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the suppression of inflammatory cytokine production in immune cells.

Specific data on the modulation of anti-inflammatory responses by this compound is not available in the current body of scientific literature.

Antioxidant Capacity

The ability of a compound to neutralize free radicals is a measure of its antioxidant capacity. This is often evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

No studies were found that have investigated the antioxidant capacity of this compound.

Receptor Binding and Functional Assays in Isolated Systems

To understand the mechanism of action, compounds are often tested for their ability to bind to specific biological targets, such as receptors or enzymes. nih.gov These assays can determine the binding affinity (e.g., Ki or IC50 values) and functional activity (agonist or antagonist) of a compound.

A search of the scientific literature did not yield any studies that have characterized the receptor binding profile or functional activity of this compound in isolated systems.

In Vivo Studies in Animal Models (Non-human)

Evaluation of Mood-Modulating Effects (e.g., Antidepressant-like, Anxiolytic-like)

In animal models, various compounds with antidepressant- and anxiolytic-like effects have been studied, providing a framework for how a novel xanthine derivative might be evaluated. nih.govmdpi.com For instance, antidepressant-like activity is often assessed using the forced swim test and tail suspension test, where a reduction in immobility time is indicative of a potential antidepressant effect. nih.gov Anxiolytic-like properties can be evaluated using models such as the elevated plus-maze and the light-dark box test, where an increase in exploration of the open or illuminated areas suggests an anxiolytic effect. nih.gov Given the known stimulant properties of the xanthine core, it is plausible that this compound could exhibit mood-modulating effects, though this would require direct experimental validation.

Table 1: Representative Animal Models for Mood-Modulating Effects

| Model | Behavioral Endpoint | Interpretation of Effect |

| Forced Swim Test | Immobility Time | Decrease suggests antidepressant-like activity |

| Tail Suspension Test | Immobility Time | Decrease suggests antidepressant-like activity |

| Elevated Plus-Maze | Time spent in open arms | Increase suggests anxiolytic-like activity |

| Light-Dark Box Test | Time spent in light compartment | Increase suggests anxiolytic-like activity |

Assessment in Neurodegenerative Disease Models

Purine derivatives, a class that includes xanthines, have demonstrated neuroprotective properties in various studies, suggesting potential applications in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The neuroprotective mechanisms of some purines are linked to the antagonism of adenosine A2A receptors and antioxidant activities. nih.gov Furthermore, some purine derivatives have been shown to increase neuronal glutathione (B108866) levels, which plays a crucial role in protecting neurons from oxidative stress. nih.govnih.gov

While direct assessment of this compound in neurodegenerative disease models is not documented, its xanthine structure suggests it could be a candidate for such investigations. Animal models of neurodegenerative diseases often involve the administration of neurotoxins to induce pathological changes resembling those seen in human conditions. The potential neuroprotective effects of a test compound would then be evaluated by measuring outcomes such as neuronal survival, reduction in inflammatory markers, and improvement in behavioral deficits.

Cardioprotective and Cerebroprotective Research

Xanthine derivatives have been a subject of interest in cardioprotective and cerebroprotective research. nih.gov Some substituted xanthines have been identified as cardioselective adenosine receptor antagonists in vivo. nih.gov Adenosine plays a significant role in regulating heart rate and blood pressure, and its modulation by xanthine derivatives can have therapeutic implications. Additionally, the vasodilatory properties of some xanthines may contribute to their protective effects in both cardiac and cerebral tissues by improving blood flow. nih.gov Research in this area often involves animal models of ischemia-reperfusion injury, where the ability of a compound to reduce tissue damage and improve functional recovery is assessed.

Preclinical Pharmacokinetic (PK) and ADME-Tox Parameters (In Vitro/In Silico)

Absorption and Distribution in Animal Tissues (e.g., Blood-Brain Barrier Penetration)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for its potential activity within the central nervous system. For xanthine derivatives, lipophilicity is a key determinant of BBB penetration. researchgate.netnih.gov For example, caffeine (B1668208), being more lipophilic than other methylxanthines like theophylline (B1681296), diffuses more readily across the BBB. researchgate.net

The structure of this compound, specifically the presence of a 4-chlorophenyl group at the N9 position, is expected to confer significant lipophilicity to the molecule. This structural feature strongly suggests that the compound would be capable of penetrating the blood-brain barrier. In vivo studies with other phenyl-substituted xanthine derivatives have shown that while some may have poor CNS penetration, this is not a universal characteristic of this class of compounds. nih.gov The distribution of a compound in various tissues, including the brain, is a key parameter determined in pharmacokinetic studies. nih.gov

Table 2: Factors Influencing Blood-Brain Barrier Penetration of Xanthine Derivatives

| Physicochemical Property | Influence on BBB Penetration | Relevance to this compound |

| Lipophilicity | Higher lipophilicity generally favors passive diffusion across the BBB. | The 4-chlorophenyl group is expected to increase lipophilicity. |

| Molecular Weight | Lower molecular weight is generally favorable. | The molecular weight is within a range that is often compatible with BBB penetration. |

| Hydrogen Bonding Potential | A lower number of hydrogen bond donors and acceptors can improve BBB penetration. | The purine-2,6-dione (B11924001) core has hydrogen bonding capabilities. |

Metabolic Stability Assessments (e.g., Liver Microsomes)

The metabolic stability of a compound is a critical parameter evaluated during drug discovery, as it provides an indication of its persistence in the body and its potential for reaching therapeutic concentrations. wuxiapptec.comspringernature.com In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 enzymes. bioduro.comwuxiapptec.com These assessments measure the rate at which the parent compound is eliminated over time, allowing for the calculation of key parameters such as half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Currently, specific data from in vitro metabolic stability studies on this compound using liver microsomes are not available in the public domain. Such studies would typically involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) and quantifying the amount of the compound remaining at different time points.

Table 1: Representative Data Table for Metabolic Stability in Liver Microsomes (Note: Data presented are hypothetical due to the absence of published studies for this compound and are for illustrative purposes only.)

| Species | Microsomal Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 0.5 | Data not available | Data not available |

| Rat | 0.5 | Data not available | Data not available |

| Mouse | 0.5 | Data not available | Data not available |

Cytotoxicity in Non-Human Cell Lines (e.g., Hepatocytotoxic, Neurocytotoxic)

Cytotoxicity assays are essential for identifying potential safety concerns with new chemical entities. These in vitro tests evaluate the effect of a compound on cell viability and can indicate potential for organ-specific toxicity. For purine derivatives, which are often investigated for their anti-proliferative effects, cytotoxicity is a key aspect of their biological activity profile. nih.govresearchgate.net

As with metabolic stability, specific experimental data on the cytotoxicity of this compound in non-human cell lines, such as hepatocytes or neuronal cells, have not been reported in publicly accessible literature. Such studies would determine the concentration of the compound that causes a 50% reduction in cell viability (IC50), providing a quantitative measure of its cytotoxic potential. The investigation of novel 2,6,9-trisubstituted purine derivatives has shown that structural modifications can lead to varying degrees of cytotoxicity across different cancer cell lines. semanticscholar.orgnih.gov

Table 2: Representative Data Table for Cytotoxicity in Non-Human Cell Lines (Note: Data presented are hypothetical due to the absence of published studies for this compound and are for illustrative purposes only.)

| Cell Line | Cell Type | Assay Type | IC50 (µM) |

| HepG2 | Human Hepatocyte | MTT Assay | Data not available |

| SH-SY5Y | Human Neuroblastoma | LDH Assay | Data not available |

Structure Activity Relationship Sar Studies of Purine 2,6 Dione Derivatives

Impact of Substitutions on Receptor Affinity and Selectivity

The affinity and selectivity of purine-2,6-dione (B11924001) derivatives for their target receptors are highly dependent on the nature and position of various substituent groups on the purine (B94841) ring.

Modifications at the nitrogen atoms of the purine-2,6-dione core have been shown to be a powerful strategy for tuning receptor binding and selectivity.

N-7 Position : Research on 1-hydroxy-purine-2,6-diones has shown that the N-7 position is critical for interaction with certain enzymes. For instance, an N-7 benzyl (B1604629) substituent is hypothesized to bind within a hydrophobic active site pocket of the Caf1 ribonuclease. nih.gov Replacing the benzyl group with a simple methyl or a bulky cyclohexyl group can reduce activity. nih.gov In other series, modification of arylalkyl or allyl substituents at the N-7 position of 1,3-dimethyl-3,7-dihydropurine-2,6-diones has been explored to design new ligands for serotonin (B10506) (5-HT) receptors. nih.gov

N-3 Position : Substitutions at the N-3 position can influence selectivity. In a study on Caf1 inhibitors, the introduction of an N3-1-(N,N-dimethylamino)prop-3-yl group led to reduced activity against the related enzyme PARN, thereby enhancing selectivity for Caf1. nih.gov For pyrido[1,2-e]purine-2,4(1H,3H)-dione scaffolds, the N-3 position has been a key site for modifications, including arylations and benzylations, to explore SAR. mdpi.comnih.gov

N-1 Position : In the context of pyrido[2,1-f]purine-2,4-dione derivatives acting as human adenosine (B11128) A3 receptor (hA3R) antagonists, the N-1 position has been a target for introducing various benzyl and phenethyl derivatives to probe its impact on receptor affinity. acs.org

N-9 Position : The N-9 position is also crucial for receptor interaction. In a series of 6-([1,4'-bipiperidin]-1'-yl)-9-aryl-9H-purines, substitution at N-9 with a 2,6-dichlorobenzyl group yielded derivatives with the highest affinity for the histamine (B1213489) H3 receptor. nih.gov This highlights the significant role that electron-withdrawing groups on an aromatic ring at the N-9 position can play in enhancing binding affinity. nih.gov For other purine derivatives, unsaturated linkers at the N-9 position have been considered to modulate cytotoxic activity. nih.gov

| Compound | N-7 Substituent | IC₅₀ (μM) for Caf1 |

|---|---|---|

| 5a | Benzyl | 10.4 ± 0.4 |

| 5b | Cyclohexyl | 28.2 ± 7.6 |

| 5j | Phenethyl | 2.1 ± 0.3 |

| 5f | 3-Phenylpropyl | 10.0 ± 0.9 |

The C-8 position of the purine ring offers another strategic site for modification to alter biological activity.

Research into pyrido[2,1-f]purine-2,4-dione derivatives found that a methoxy-substitution at the C-8 position was important for yielding selective antagonists of the human adenosine A3 receptor (hA3R) with high affinity. nih.gov Further studies on 1,3-dimethyl-3,7-dihydropurine-2,6-diones have involved introducing 8-aminoalkylamino and 8-arylpiperazinylpropoxy groups to develop potent 5-HT receptor ligands. nih.gov The synthesis of 8-(4-bromophenyl)-1H-purine-2,6-dione derivatives demonstrates the feasibility of introducing aryl groups at this position to explore new biological activities. rsc.orgrsc.org Bromination at the C-8 position is a common synthetic step to allow for further derivatization. rsc.org

The introduction of linkers and additional heterocyclic systems to the purine-2,6-dione core can profoundly affect receptor binding.

Linker Length : The length of an alkyl linker connecting a substituent to the purine core is a critical determinant of activity. For N-7 substituted Caf1 inhibitors, increasing the linker length between a phenyl group and the N-7 nitrogen from one methylene (B1212753) unit (benzyl) to two (phenethyl) resulted in a nearly 5-fold increase in inhibitory activity. nih.gov This optimal two-carbon linker is believed to allow for a favorable cation–π interaction between the phenyl ring and a magnesium ion in the enzyme's active site. nih.gov Similarly, studies on 5-HT receptor ligands have explored the elongation of the linker between an arylpiperazine moiety and the purine core to optimize receptor affinity. nih.gov

Heterocyclic Moieties : Attaching other heterocyclic rings to the purine scaffold can lead to compounds with novel or enhanced biological profiles. For example, a tetrahydroquinoline moiety attached to a purine core resulted in a compound with significant antiproliferative activity against cancer cells and the ability to induce apoptosis. nih.gov The nature of the attached heterocycle can also influence lipophilicity and other physicochemical properties, thereby affecting cellular uptake and activity. nih.gov

Correlation Between Structural Features and Enzymatic Inhibition

Purine-2,6-dione derivatives have been identified as potent inhibitors of various enzymes, with their inhibitory mechanism and potency being directly tied to their structural features. A notable example is the inhibition of the human poly(A)-selective ribonuclease Caf1, an enzyme involved in mRNA deadenylation. nih.govnih.gov

The inhibitory action of 1-hydroxy-purine-2,6-dione derivatives against Caf1 is believed to stem from the coordination of two essential magnesium ions (Mg²⁺) in the enzyme's active site. nih.govresearchgate.net Key structural elements for this activity include:

The N-hydroxyimide moiety : This functional group is proposed to chelate the divalent metal ions required for catalysis. nih.gov

The C6-carbonyl oxygen : Docking studies suggest this group also contributes significantly to binding within the active site. nih.gov Removing the N-hydroxy group or blocking it abolishes inhibitory activity completely. nih.gov

Selectivity is also governed by specific structural modifications. While many derivatives inhibit the related enzyme PARN, certain substitutions can enhance selectivity for Caf1. For instance, N-7 substituents with an aromatic group connected by a single carbon spacer tend to selectively inhibit Caf1 over other deadenylases. nih.gov None of the tested compounds in this class showed activity against the Ccr4 deadenylase, indicating a high degree of selectivity based on the enzyme's nuclease domain type. nih.gov

| Compound | N-7 Substituent | IC₅₀ (μM) for Caf1 | IC₅₀ (μM) for PARN |

|---|---|---|---|

| 5a | Benzyl | 10.4 ± 0.4 | 84.1 ± 6.7 |

| 5j | Phenethyl | 2.1 ± 0.3 | 2.1 ± 0.3 |

| 8j | Phenethyl (with N3-substituent) | 0.8 ± 0.1 | 4.7 ± 0.6 |

Relationship Between Chemical Modifications and Cellular Activity

The ultimate biological effect of purine-2,6-dione derivatives is determined by their cellular activity, which is a composite of target interaction, cell permeability, and metabolic stability. Chemical modifications are crucial for optimizing these properties.

Studies have shown that 2,6,9-trisubstituted purines can exhibit potent cytotoxic activity against various human tumor cell lines. nih.govsemanticscholar.org SAR analyses revealed that an arylpiperazinyl system connected at the C-6 position is beneficial for cytotoxicity, whereas bulky substituents at the C-2 position are unfavorable. semanticscholar.org One promising compound from this class was found to induce apoptosis and cause cell cycle arrest at the S-phase in leukemia cells. semanticscholar.org

Furthermore, 9-alkylated purines with halogen substitutions at the C-6 and C-2 positions demonstrate remarkable inhibition of tumor cell proliferation. nih.gov Dichloro derivatives were found to be the most potent. A key finding was that a specific tetrahydroquinoline derivative displayed significant antiproliferative activity against cancer cells while being 19-fold less potent against noncancerous fibroblasts, indicating potential for selective anticancer action. nih.gov The presence of both a purine fragment and another heterocyclic system connected by a linker of a specific length appears to be critical for manifesting cytotoxic activity. mdpi.com

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds. mdpi.com The majority of natural products are chiral and are often biosynthesized in an enantiomerically pure form. mdpi.com This chirality is crucial as biological targets like receptors and enzymes are themselves chiral, leading to stereospecific interactions.

The impact of stereochemistry on drug action is multifaceted, affecting:

Target Binding : One enantiomer of a chiral drug may fit significantly better into the binding site of a target protein than its mirror image, leading to large differences in potency. mdpi.com

Pharmacokinetics : The absorption, distribution, metabolism, and excretion of a drug can be influenced by its stereochemistry. Protein transport systems, for instance, can exhibit stereospecific uptake of drugs. mdpi.com

While specific SAR studies on the stereochemistry of 9-(4-chlorophenyl)-3H-purine-2,6-dione are not detailed in the available literature, the principles are broadly applicable. For other classes of biologically active molecules, it has been demonstrated that only isomers with a specific, "natural" stereoconfiguration exhibit significant potency. mdpi.com This suggests that stereoselective uptake mechanisms or stringent structural requirements at the target binding site are responsible for the observed biological activity. Therefore, for any purine-2,6-dione derivative containing chiral centers, the evaluation of individual stereoisomers is essential to fully understand its pharmacological profile.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of potential drug candidates and in virtual screening of large compound libraries. For purine (B94841) derivatives, docking studies have been successfully employed to identify key interactions with various biological targets.

In studies of related N9-arenethenyl purines, molecular docking has been used to identify crucial amino acid residues within the binding sites of kinases like Src and Abl. rsc.org Similarly, for xanthine (B1682287) oxidase inhibitors, docking simulations have revealed that interactions such as hydrogen bonds, π–π stacking, and hydrophobic interactions are vital for their inhibitory activity. rsc.org For a compound like 9-(4-chlorophenyl)-3H-purine-2,6-dione, molecular docking could be used to predict its binding orientation within a target active site, identifying key interactions that contribute to its biological activity. The 4-chlorophenyl group, for instance, would be expected to engage in hydrophobic or halogen bonding interactions.

Table 1: Potential Intermolecular Interactions for this compound in a Hypothetical Active Site

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Residues in Target |

| Hydrogen Bond | Purine-2,6-dione (B11924001) carbonyl oxygens | Amino acid residues with donor groups (e.g., Arginine, Lysine) |

| Hydrogen Bond | Purine-2,6-dione N-H groups | Amino acid residues with acceptor groups (e.g., Aspartate, Glutamate) |

| Hydrophobic | 4-chlorophenyl ring | Nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) |

| π-π Stacking | Purine ring, 4-chlorophenyl ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Halogen Bond | Chlorine atom on the phenyl ring | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Molecular Dynamics Simulations for Binding Conformations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can assess the stability of binding poses predicted by molecular docking and reveal conformational changes that may occur upon ligand binding. For N9-substituted harmine (B1663883) derivatives, MD simulations have been used to confirm the stability of the protein-ligand complex. nih.gov Likewise, for xanthine oxidase inhibitors, MD simulations have helped to understand the stability of the ligand within the binding pocket. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have shown that steric properties can be more influential than electronic properties in determining their cytotoxicity. nih.gov

A QSAR study involving this compound would require a dataset of structurally related compounds with corresponding biological activity data. By analyzing various molecular descriptors (e.g., steric, electronic, hydrophobic), a predictive model could be developed. This model could then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

In Silico Prediction of Pharmacological Profiles

In silico pharmacology encompasses a range of computational methods to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, as well as its potential biological targets. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles.

For a novel compound like this compound, various in silico tools could be used to predict its pharmacological profile. For instance, models are available to estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target effects. Such predictions, while not a substitute for experimental testing, can help prioritize compounds for further development.

Theoretical Calculations of Electronic and Conformational Properties

Theoretical calculations, often based on quantum mechanics, can provide detailed information about the electronic and conformational properties of a molecule. These calculations can be used to determine parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and preferred molecular conformations.

For this compound, theoretical calculations could elucidate the distribution of electron density across the molecule, identify regions that are susceptible to nucleophilic or electrophilic attack, and predict the most stable three-dimensional shape of the molecule. This information is valuable for understanding its reactivity and how it might interact with biological macromolecules.

Future Directions and Conceptual Therapeutic Applications

Development of Multitarget Ligands

The development of multitarget ligands, molecules designed to interact with multiple biological targets simultaneously, is a growing area of interest in drug discovery. The purine (B94841) scaffold is particularly well-suited for this approach due to its ability to be extensively modified at various positions, allowing for the fine-tuning of its interaction with different proteins.

For instance, research into 2,6,9-trisubstituted purine derivatives has shown that these compounds can be designed to inhibit multiple kinases, such as cyclin-dependent kinases (CDKs), Src, and VEGFR2, all of which are implicated in cancer progression. semanticscholar.orgnih.gov This multitargeted approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. The 9-(4-chlorophenyl)-3H-purine-2,6-dione scaffold could be similarly elaborated with substituents at the 2- and 6-positions to create compounds with tailored polypharmacological profiles for the treatment of complex diseases like cancer and neurodegenerative disorders.

Exploration of Novel Biological Targets for Purine-2,6-dione (B11924001) Scaffolds

The versatility of the purine-2,6-dione scaffold allows for its adaptation to a wide range of biological targets. While traditional targets for purine analogs have included enzymes involved in nucleotide metabolism, recent research has expanded this scope considerably.

One area of exploration is the cannabinoid receptor system. A notable example is the discovery of 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride (CP-945,598), a potent and selective cannabinoid type 1 (CB1) receptor antagonist. nih.gov This demonstrates that the 9-phenylpurine core can be a key element for interaction with G-protein coupled receptors. Future research could investigate whether modifications to the 2- and 6-positions of this compound could yield novel modulators of other GPCRs.

Furthermore, purine derivatives are being investigated as inhibitors of enzymes in infectious organisms. For example, pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives have been identified as inhibitors of flavin-dependent thymidylate synthase (FDTS) in Mycobacterium tuberculosis, highlighting the potential for developing novel antibacterial agents from this scaffold. nih.gov

Rational Design of Derivatives with Enhanced Potency and Selectivity

Rational drug design, often aided by computational modeling, is a powerful tool for optimizing the therapeutic properties of a lead compound. For the this compound scaffold, this approach can be used to design derivatives with improved potency and selectivity for their intended biological targets.

Structure-activity relationship (SAR) and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on 2,6,9-trisubstituted purine derivatives have provided valuable insights into the structural requirements for anticancer activity. nih.gov These studies have shown that the nature and position of substituents on the purine ring significantly influence cytotoxicity. For example, the presence of an arylpiperazinyl system at the 6-position was found to be beneficial for cytotoxic activity, while bulky groups at the C-2 position were detrimental. nih.gov Similar systematic studies on this compound analogs would be instrumental in guiding the design of more potent and selective compounds.

The following table presents data on the cytotoxic activity of some 2,6,9-trisubstituted purine derivatives, illustrating the impact of structural modifications on potency.

| Compound | Modifications | Cancer Cell Line | IC50 (µM) |

| Compound 7h | 2-chloro, 6-(4-phenylpiperazin-1-yl), 9-isopropyl | HL-60 | 1.1 |

| Compound 6o | 2-(substituted chalcone), 6-chloro, 9-isopropyl | MGC803 | 0.84 nih.gov |

| CP-945,598 | 6-(substituted piperidine), 8-(2-chlorophenyl), 9-(4-chlorophenyl) | - | Ki = 0.7 nM (CB1 binding) nih.gov |

Investigating Mechanistic Insights for Disease Pathologies

Understanding the mechanism of action of a compound is crucial for its development as a therapeutic agent. For this compound and its future derivatives, elucidating their effects on cellular pathways will be a key area of research.

Neuropsychiatric Illnesses: While direct evidence is not yet available for this specific compound, the purine scaffold is known to interact with targets relevant to neuropsychiatric disorders, such as adenosine (B11128) receptors and monoamine oxidases. Future studies could explore the potential of this compound derivatives to modulate these targets.

Cancer: Many purine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. researchgate.net For instance, certain 2,6,9-trisubstituted purines have been shown to induce apoptosis in leukemia cells. researchgate.net Mechanistic studies on novel 3-(2,6,9-trisubstituted-9H-purine)-8-chalcone derivatives have confirmed that they can induce apoptosis through both intrinsic and extrinsic pathways. nih.gov Investigating the pro-apoptotic and cell cycle inhibitory effects of this compound analogs will be a critical step in their development as anticancer agents.

Inflammatory Diseases: The purine scaffold has also been implicated in the modulation of inflammatory pathways. Novel 9-cinnamyl-9H-purine derivatives have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, a key cascade in the inflammatory response. nih.govnih.gov One of these compounds significantly inhibited nitric oxide production in LPS-induced macrophages and reduced pro-inflammatory cytokine levels. nih.govnih.gov This suggests that this compound could serve as a starting point for the development of novel anti-inflammatory drugs.

Application of Advanced Synthetic Methodologies for Analogue Generation

The efficient synthesis of a diverse library of analogs is essential for exploring the full therapeutic potential of the this compound scaffold. Modern synthetic organic chemistry offers a variety of powerful tools for this purpose.

Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce a wide range of substituents at various positions of the purine ring. nih.gov Microwave-assisted synthesis can be used to accelerate reaction times and improve yields. Furthermore, diversity-oriented synthesis strategies can be applied to rapidly generate a large number of structurally diverse analogs for high-throughput screening. nih.gov The synthesis of various 6-substituted purines and 9-substituted purine glycoside analogs has been reported, providing a foundation for the chemical space that can be explored. nih.govresearchgate.net

Q & A

Q. How can researchers align mechanistic studies with broader pharmacological theories (e.g., polypharmacology)?

- Methodological Answer : Systems biology frameworks integrate SAR data with protein interaction networks (e.g., STRING DB). Kinetic modeling of off-target effects using ordinary differential equations (ODEs) quantifies polypharmacology risks. Comparative analysis with known promiscuous inhibitors (e.g., staurosporine) contextualizes findings .

Q. What protocols ensure reproducibility when scaling up synthesis from lab-to pilot-scale?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.